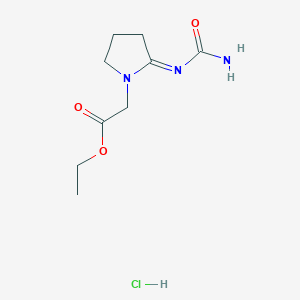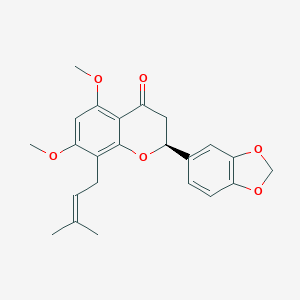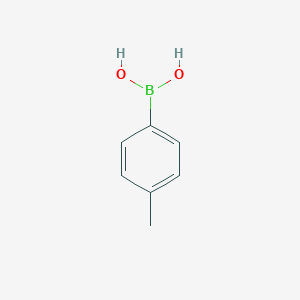
4-トルイルボロン酸
概要
説明
パラトルエンボロン酸は、4-メチルフェニルボロン酸としても知られており、分子式がCH₃C₆H₄B(OH)₂である有機化合物です。ボロン酸ファミリーに属し、ヒドロキシル基と芳香族環に結合したホウ素原子を特徴としています。この化合物は、特に炭素-炭素結合の形成に重要な鈴木-宮浦クロスカップリング反応において、有機合成で広く使用されています。
2. 製法
合成経路と反応条件: パラトルエンボロン酸は、いくつかの方法で合成できます。一般的なアプローチの1つは、パラブロモトルエンを、パラジウム触媒の存在下で、トリイソプロピルボレートなどのホウ素含有試薬と反応させる方法です。 反応は通常、穏やかな条件下で進行し、ボロン酸は水性後処理と再結晶によって単離されます .
工業的生産方法: 工業規模では、パラトルエンボロン酸の生産は、通常、同様の合成経路に従いますが、大規模な運用に最適化されています。これには、一貫した品質と収率を確保するために、連続フローリアクターと自動化システムの使用が含まれます。 反応条件は、不純物を最小限に抑え、プロセス効率を最大化するために慎重に制御されます .
科学的研究の応用
パラトルエンボロン酸は、科学研究において幅広い用途を持っています。
化学: 医薬品、農薬、有機材料の合成において重要なビアリール化合物を形成するために、鈴木-宮浦クロスカップリング反応で広く使用されています。
生物学: ホウ素含有薬物の開発や生化学的アッセイのツールとして使用されています。
医学: 癌治療のためのホウ素中性子捕捉療法(BNCT)におけるその潜在的な用途に関する研究が進められています。
作用機序
パラトルエンボロン酸がその効果を発揮するメカニズムは、主にジオールやその他の求核剤との安定な共有結合を形成する能力によるものです。この特性は、鈴木-宮浦クロスカップリング反応で利用されており、ボロン酸はパラジウム触媒の存在下でハロゲンと反応して、新しい炭素-炭素結合を形成します。 ホウ素原子はルイス酸として作用し、遷移状態の形成とそれに続く生成物の形成を促進します .
類似化合物:
- フェニルボロン酸
- 4-メトキシフェニルボロン酸
- 4-ブロモフェニルボロン酸
- 4-クロロフェニルボロン酸
比較: パラトルエンボロン酸は、芳香族環にメチル基が存在するため独特であり、その反応性と生成物の立体特性に影響を与える可能性があります。フェニルボロン酸と比較して、パラトルエンボロン酸はクロスカップリング反応において異なる選択性と反応性を示す場合があります。 類似の化合物における電子求引基または電子求核基の存在は、その化学的挙動と特定の用途への適合性を大幅に変化させる可能性があります .
生化学分析
Biochemical Properties
It is known that 4-Tolylboronic acid can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions is largely dependent on the specific reactions and conditions under which 4-Tolylboronic acid is used.
Molecular Mechanism
The molecular mechanism of 4-Tolylboronic acid is primarily understood in the context of its role as a reagent in organic synthesis . It is known to exert its effects at the molecular level through its interactions with other molecules in the synthesis of various organic compounds
準備方法
Synthetic Routes and Reaction Conditions: P-tolylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromotoluene with a boron-containing reagent such as triisopropyl borate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the boronic acid being isolated through an aqueous workup and recrystallization .
Industrial Production Methods: On an industrial scale, the production of P-tolylboronic acid often involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反応の分析
反応の種類: パラトルエンボロン酸は、以下を含むさまざまな化学反応を起こします。
酸化: 対応するフェノールに酸化できます。
還元: 対応するトルエン誘導体に還元できます。
置換: 特に求電子剤の存在下で、求核置換反応に関与します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: ハロゲンやスルホン酸などの求電子剤は、通常、置換反応で使用されます。
生成される主要な生成物:
酸化: 4-メチルフェノール(パラクレゾール)
還元: 4-メチルトルエン
類似化合物との比較
- Phenylboronic acid
- 4-methoxyphenylboronic acid
- 4-bromophenylboronic acid
- 4-chlorophenylboronic acid
Comparison: P-tolylboronic acid is unique due to the presence of a methyl group on the aromatic ring, which can influence its reactivity and the steric properties of the resulting products. Compared to phenylboronic acid, P-tolylboronic acid may offer different selectivity and reactivity in cross-coupling reactions. The presence of electron-donating or electron-withdrawing groups in similar compounds can significantly alter their chemical behavior and suitability for specific applications .
特性
IUPAC Name |
(4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWQNIMLAISTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Record name | 4-methylphenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205836 | |
| Record name | p-Tolueneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5720-05-8 | |
| Record name | p-Tolylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolueneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolylboronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Tolueneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TOLUENEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJM4GM7K66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of p-tolylboronic acid?
A1: The molecular formula of p-tolylboronic acid is C₇H₉BO₂. Its molecular weight is 135.96 g/mol. []
Q2: What spectroscopic data is available for p-tolylboronic acid?
A2: Researchers have characterized p-tolylboronic acid using various spectroscopic techniques, including FT-IR, FT-Raman, 1H NMR, and 13C NMR spectroscopy. These techniques provide information about the molecule's structure, bonding, and vibrational modes. [, ]
Q3: Is p-tolylboronic acid soluble in carbon dioxide? What are the implications for its use in green chemistry?
A3: Yes, p-tolylboronic acid exhibits solubility in carbon dioxide at elevated pressures. This property makes it a potential candidate for reactions in supercritical carbon dioxide, a greener alternative to traditional organic solvents. [, ]
Q4: How is p-tolylboronic acid employed in Suzuki-Miyaura coupling reactions?
A4: p-Tolylboronic acid serves as a common reagent in Suzuki-Miyaura cross-coupling reactions. It reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds. [, , , , , , , ]
Q5: Can you provide an example of a Suzuki-Miyaura coupling reaction using p-tolylboronic acid?
A5: One example is the reaction of p-tolylboronic acid with iodobenzene in the presence of the immobilized catalyst PdEnCat and tetrabutylammonium methoxide. This reaction, performed in continuous flow using supercritical carbon dioxide as a solvent, efficiently produces 4-phenyltoluene. []
Q6: Are there other palladium-catalyzed reactions where p-tolylboronic acid plays a role?
A6: Beyond Suzuki-Miyaura couplings, p-tolylboronic acid is utilized in other palladium-catalyzed transformations. For instance, it participates in the three-component coupling with deactivated alkenes and N-fluorobenzenesulfonimide, leading to the formation of β-fluorinated carbonyl derivatives. []
Q7: Can other transition metals besides palladium catalyze reactions involving p-tolylboronic acid?
A7: Yes, nickel catalysts can also mediate reactions with p-tolylboronic acid. For example, an oxidative nickel-air catalyst system has been developed to facilitate the direct coupling of azoles with p-tolylboronic acid, utilizing atmospheric air as the sole oxidant. []
Q8: How does the choice of ligand impact the catalytic activity of palladium complexes in Suzuki-Miyaura reactions using p-tolylboronic acid?
A8: The structure and properties of the ligands coordinated to palladium significantly influence the catalytic activity in Suzuki-Miyaura reactions involving p-tolylboronic acid. For example, pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands have demonstrated good to excellent catalytic activity in such couplings. []
Q9: Have computational methods been used to study reactions involving p-tolylboronic acid?
A9: Yes, density functional theory (DFT) calculations have been employed to understand the structure, reactivity, and catalytic mechanisms of reactions involving p-tolylboronic acid. These calculations provide insights into reaction pathways, transition states, and the influence of different ligands on catalytic activity. [, , ]
Q10: How does modifying the structure of p-tolylboronic acid affect its reactivity?
A10: Modifying the substituents on the phenyl ring of p-tolylboronic acid can alter its electronic and steric properties, thereby affecting its reactivity in various transformations. [, , ]
Q11: What strategies are employed to improve the stability and handling of boronic acids like p-tolylboronic acid?
A11: Solid-phase approaches, such as immobilization on a diethanolamine resin, provide a way to handle and derivatize p-tolylboronic acid more effectively. This method simplifies the reaction workup and minimizes exposure to moisture, which can degrade boronic acids. []
Q12: How are reaction intermediates involving p-tolylboronic acid studied?
A12: Advanced analytical techniques, such as floating electrolytic electrospray ionization mass spectrometry (FE-ESI-MS), allow researchers to probe and identify fleeting intermediates in electrochemical reactions involving p-tolylboronic acid. []
Q13: Are there alternatives to using p-tolylboronic acid in Suzuki-Miyaura coupling reactions?
A13: While p-tolylboronic acid is widely employed, other arylboronic acids with different substituents can be used in Suzuki-Miyaura coupling reactions. The choice of boronic acid depends on the desired product and reaction conditions. [, ]
Q14: Can catalysts used in reactions with p-tolylboronic acid be recycled?
A14: Yes, researchers are developing strategies for catalyst recovery and recycling in reactions involving p-tolylboronic acid. For instance, immobilizing palladium catalysts on solid supports like porous polymer monoliths (PPMs) enables their efficient reuse in Suzuki-Miyaura couplings. []
Q15: What research tools facilitate the study of reactions with p-tolylboronic acid?
A15: Various tools and resources are essential for investigating reactions involving p-tolylboronic acid. These include microreactors for performing reactions on a smaller scale, high-pressure reactors for reactions in supercritical fluids, and advanced analytical techniques for characterizing products and intermediates. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI)](/img/structure/B124736.png)
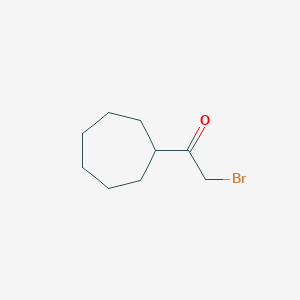
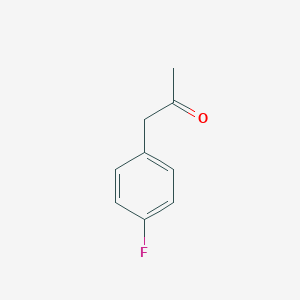
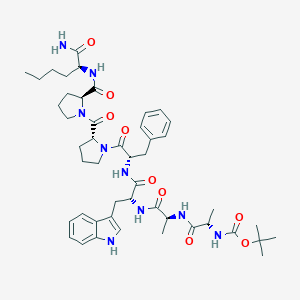



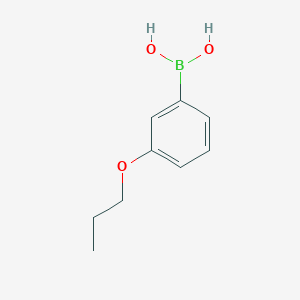
![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
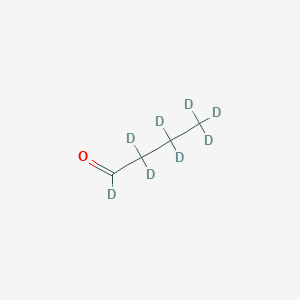
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)

